2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- 2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
Brand Name: Vulcanchem
CAS No.: 118953-89-2
VCID: VC0047694
InChI: InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3
SMILES: COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-

CAS No.: 118953-89-2

Main Products

VCID: VC0047694

Molecular Formula: C18H24N2O

Molecular Weight: 284.4 g/mol

2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)- - 118953-89-2

CAS No. 118953-89-2
Product Name 2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
IUPAC Name 1-(5-methoxy-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine
Standard InChI InChI=1S/C18H24N2O/c1-21-13-7-8-17-15(11-13)16(12-19-17)14-5-4-10-20-9-3-2-6-18(14)20/h7-8,11-12,14,18-19H,2-6,9-10H2,1H3
Standard InChIKey DCUPHCGTKTVPQM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4
Canonical SMILES COC1=CC2=C(C=C1)NC=C2C3CCCN4C3CCCC4
Synonyms 2H-Quinolizine, octahydro-1-(5-methoxy-1H-indol-3-yl)-
PubChem Compound 355889
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator